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Compound of Interest

Compound Name: 2-Methoxyethyl cyanoacetate

Cat. No.: B083140 Get Quote

In the landscape of organic synthesis, active methylene compounds are indispensable building

blocks for the construction of complex molecular architectures. Among these, cyanoacetate

esters are particularly valued for their dual functionality, enabling a variety of carbon-carbon

bond-forming reactions. This guide provides a detailed comparison of the reactivity of two

prominent cyanoacetate esters: 2-Methoxyethyl cyanoacetate and its simpler analogue, ethyl

cyanoacetate. This analysis is intended for researchers, scientists, and professionals in drug

development seeking to understand the nuanced differences in the performance of these

reagents in key chemical transformations.

Physicochemical Properties
A foundational understanding of the physicochemical properties of these esters is crucial for

predicting their behavior in chemical reactions. The introduction of a methoxyethyl group in

place of an ethyl group imparts subtle but significant changes to the molecule's properties.
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Property
2-Methoxyethyl
Cyanoacetate

Ethyl Cyanoacetate

CAS Number 10258-54-5 105-56-6

Molecular Formula C₆H₉NO₃ C₅H₇NO₂

Molecular Weight 143.14 g/mol 113.12 g/mol

Boiling Point 98-100 °C at 1 mmHg 208-210 °C at 760 mmHg

Density 1.127 g/mL at 25 °C 1.063 g/mL at 25 °C

Refractive Index n20/D 1.434 n20/D 1.417

Reactivity Comparison in Key Organic Reactions
The reactivity of the active methylene group in cyanoacetate esters is central to their synthetic

utility. This reactivity is primarily governed by the acidity of the α-protons, which is influenced by

the electron-withdrawing nature of the adjacent cyano and ester functionalities. While direct

comparative kinetic studies are not extensively available in the reviewed literature, a qualitative

assessment of their reactivity in seminal reactions such as the Knoevenagel condensation and

Michael addition can be extrapolated from existing data.

The presence of the ether oxygen in the 2-methoxyethyl group could potentially exert a slight

electron-withdrawing inductive effect, which might marginally increase the acidity of the

methylene protons compared to the ethyl group. However, this effect is likely to be minimal.

Knoevenagel Condensation
The Knoevenagel condensation, the reaction of an active methylene compound with an

aldehyde or ketone, is a cornerstone of carbon-carbon double bond formation. For this

comparison, the reaction of each cyanoacetate with benzaldehyde, catalyzed by piperidine in

refluxing ethanol, is considered a benchmark.
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Parameter
2-Methoxyethyl
Cyanoacetate

Ethyl Cyanoacetate

Reactant 1 Benzaldehyde Benzaldehyde

Catalyst Piperidine Piperidine

Solvent Ethanol Ethanol

Temperature Reflux Reflux

Reaction Time (estimated) 2-4 hours 2-4 hours[1]

Yield (estimated/reported) 90-98% (estimated) 95-98%[2]

While specific data for the Knoevenagel condensation of 2-methoxyethyl cyanoacetate with

benzaldehyde under these exact conditions is not readily available, its successful use in the

synthesis of various phenylcyanoacrylates suggests comparable reactivity to ethyl

cyanoacetate.[3][4]

Experimental Protocols
Standard Protocol for Knoevenagel Condensation
This protocol is a generalized procedure for the piperidine-catalyzed Knoevenagel

condensation of a cyanoacetate ester with an aromatic aldehyde.

Materials:

Aromatic aldehyde (1.0 eq)

Cyanoacetate ester (1.0 eq)

Piperidine (0.1 eq)

Ethanol (5-10 mL per gram of aldehyde)

Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the

aromatic aldehyde, the cyanoacetate ester, and ethanol.

Add a catalytic amount of piperidine to the mixture.

Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer

Chromatography (TLC).

Once the reaction is complete (typically within 2-6 hours), cool the mixture to room

temperature.

If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol.

If no precipitate forms, remove the ethanol under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent, such as

ethanol.

Michael Addition
The Michael addition, or conjugate addition, of a carbanion to an α,β-unsaturated carbonyl

compound is a powerful method for forming carbon-carbon single bonds. The reaction of

cyanoacetate esters with chalcone, catalyzed by a strong base like sodium ethoxide, is a

representative example.

Parameter
2-Methoxyethyl
Cyanoacetate

Ethyl Cyanoacetate

Reactant 1 Chalcone Chalcone

Base Sodium Ethoxide Sodium Ethoxide

Solvent Ethanol Ethanol

Temperature Reflux Reflux

Reaction Time (estimated) 4-8 hours 4-8 hours

Yield (estimated) Moderate to Good Moderate to Good
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Direct comparative data for the Michael addition of these two esters with chalcone is limited.

The reaction with ethyl cyanoacetate can be challenging due to potential self-condensation.[5]

It is anticipated that 2-methoxyethyl cyanoacetate would exhibit similar behavior under these

conditions.

Standard Protocol for Michael Addition
This protocol outlines a general procedure for the sodium ethoxide-catalyzed Michael addition

of a cyanoacetate ester to chalcone.

Materials:

Chalcone (1.0 eq)

Cyanoacetate ester (1.1 eq)

Sodium ethoxide (catalytic to stoichiometric amount)

Anhydrous Ethanol

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere, dissolve chalcone in

anhydrous ethanol.

Add the cyanoacetate ester to the solution.

Carefully add sodium ethoxide to the reaction mixture.

Heat the mixture to reflux and monitor the reaction by TLC.

Upon completion, cool the reaction to room temperature and neutralize the base with a dilute

acid (e.g., 1 M HCl).

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows
To further elucidate the chemical transformations and experimental processes discussed, the

following diagrams are provided.

Activation of Cyanoacetate

Nucleophilic Addition Elimination

NC-CH₂-COOR

NC-CH⁻-COOR
(Enolate)

+ Base

Piperidine

Ph-CH(O⁻)-CH(CN)COOR

+ Aldehyde

Ph-CHO Ph-CH=C(CN)COOR
- H₂O

Click to download full resolution via product page

Caption: Mechanism of the Knoevenagel Condensation.
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Enolate Formation

Conjugate Addition Protonation

NC-CH₂-COOR
NC-CH⁻-COOR+ Base

NaOEt

Ph-CH(CH(CN)COOR)-CH⁻-CO-Ph

+ Chalcone

Ph-CH=CH-CO-Ph Michael Adduct
+ H⁺

Click to download full resolution via product page

Caption: Mechanism of the Michael Addition.
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Caption: General Experimental Workflow.
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Conclusion
In summary, both 2-methoxyethyl cyanoacetate and ethyl cyanoacetate are highly effective

reagents for pivotal carbon-carbon bond-forming reactions. The available literature suggests

that their reactivity in Knoevenagel condensations and Michael additions is largely comparable

under standard conditions. The choice between these two esters may therefore be guided by

other factors such as the desired physical properties of the final product, with the 2-

methoxyethyl ester potentially conferring greater flexibility or different solubility characteristics

to polymeric materials. For synthetic applications where the ester group is ultimately removed

or modified, the more cost-effective and readily available ethyl cyanoacetate may be the

preferred reagent. Further kinetic studies under identical conditions would be invaluable to

definitively quantify any subtle differences in reactivity imparted by the 2-methoxyethyl moiety.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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